molecular formula C14H8Cl3NO3 B11940057 2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid CAS No. 414860-82-5

2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid

Cat. No.: B11940057
CAS No.: 414860-82-5
M. Wt: 344.6 g/mol
InChI Key: LUXHKELAQNBSLA-UHFFFAOYSA-N
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Description

2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid is an organic compound with the molecular formula C14H8Cl3NO3 This compound is characterized by the presence of a benzoic acid moiety linked to a 2,4,6-trichloroaniline group through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid typically involves the reaction of 2,4,6-trichloroaniline with a benzoic acid derivative. One common method is the acylation of 2,4,6-trichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is often employed for oxidation reactions.

Major Products Formed

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of 2-((2,4,6-Trichloroanilino)methyl)benzoic acid.

    Oxidation: Formation of carboxylate salts or further oxidized products.

Scientific Research Applications

2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4,6-Trichloroanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound’s trichloroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonyl group may also play a role in binding to active sites of proteins, affecting their function

Properties

CAS No.

414860-82-5

Molecular Formula

C14H8Cl3NO3

Molecular Weight

344.6 g/mol

IUPAC Name

2-[(2,4,6-trichlorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H8Cl3NO3/c15-7-5-10(16)12(11(17)6-7)18-13(19)8-3-1-2-4-9(8)14(20)21/h1-6H,(H,18,19)(H,20,21)

InChI Key

LUXHKELAQNBSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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